molecular formula C18H16BrN5O B13556653 6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one

6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13556653
M. Wt: 398.3 g/mol
InChI Key: APBNIYYYIDRWLG-UHFFFAOYSA-N
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Description

6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyridine intermediates, followed by their coupling and subsequent bromination and cyclization to form the final isoindolone structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with triazole, pyridine, and isoindolone moieties. Examples include:

  • 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines
  • 2-(piperazin-1-yl)ethan-1-ol derivatives

Uniqueness

What sets 6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16BrN5O

Molecular Weight

398.3 g/mol

IUPAC Name

6-bromo-2-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-3H-isoindol-1-one

InChI

InChI=1S/C18H16BrN5O/c1-11(2)24-10-20-22-17(24)15-4-3-5-16(21-15)23-9-12-6-7-13(19)8-14(12)18(23)25/h3-8,10-11H,9H2,1-2H3

InChI Key

APBNIYYYIDRWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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